molecular formula C15H14N2O2 B1416491 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid CAS No. 951626-83-8

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid

Cat. No. B1416491
M. Wt: 254.28 g/mol
InChI Key: XHISAOSCQLEAFC-UHFFFAOYSA-N
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Description

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid , also known by its systematic name (4-aminomethyl-phenyl)-methanol , is a grayish-white solid compound. Its chemical formula is C8H11NO , and it has a molar mass of 137.18 g/mol . This compound serves as a common intermediate in pharmaceutical and chemical industries .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an attached amino group (NH2) and a methylene group (CH2). The amino group is positioned at the para position relative to the carboxylic acid group. The detailed 2D and 3D structures can be visualized using computational tools .

Scientific Research Applications

Synthesis and Characterization

  • Azo-Benzoic Acids Synthesis : 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid and similar azo-benzoic acids have been synthesized and characterized using spectroscopic techniques. These compounds demonstrate acid-base dissociation and azo-hydrazone tautomerism, with properties varying based on solvent composition or pH (Baul et al., 2009).

Photophysical Properties

  • Study of Molecular Vibrations : The molecular vibrations of a related compound, 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, have been investigated using infrared and Raman spectroscopies. This study provides insights into molecular structure, stability, and intramolecular charge transfer (Kurt et al., 2011).

Materials Science

  • Liquid Crystal Research : Research in liquid crystals has involved derivatives of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid. These compounds exhibit properties like pronounced odd-even effects in their thermal behavior, which are crucial for understanding molecular interactions in liquid crystals (Henderson & Imrie, 2005).

Antimicrobial Applications

  • Antimicrobial Evaluation : Certain derivatives of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid have been synthesized and evaluated for antimicrobial activity. These compounds show potential as broad-spectrum antimicrobial agents (Rajurkar et al., 2016).

Intramolecular Charge Transfer

  • Study on Charge Transfer : The intramolecular charge transfer properties of a similar compound, 4-(N-phenylamino)benzoic acid, have been studied, providing insights into the electron donor characteristics of the anilino moiety (Ma et al., 2003).

Tautomeric Polymorphism

  • Metal Ion Directed Tautomeric Polymorphism : Research on ortho and para-aminophenyl substituted hydrazonamide ligands, related to 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid, demonstrates tautomeric polymorphism influenced by metal ions. This has implications for understanding molecular conformation changes in metal complexes (Mandal & Patel, 2017).

properties

IUPAC Name

4-[(N-methylanilino)methylideneamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-17(14-5-3-2-4-6-14)11-16-13-9-7-12(8-10-13)15(18)19/h2-11H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHISAOSCQLEAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=NC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654233
Record name 4-[(E)-{[Methyl(phenyl)amino]methylidene}amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid

CAS RN

951626-83-8
Record name 4-[(E)-{[Methyl(phenyl)amino]methylidene}amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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